molecular formula C16H19N3O2 B13950623 4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)-5-phenyl- CAS No. 61280-40-8

4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)-5-phenyl-

Cat. No.: B13950623
CAS No.: 61280-40-8
M. Wt: 285.34 g/mol
InChI Key: DRFYZIONMBMHMN-UHFFFAOYSA-N
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Description

4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)-5-phenyl-, is a pyrimidinedione derivative characterized by a bicyclic core structure with substitutions at positions 2 and 4. The hexahydro-1H-azepin-1-yl group at position 2 introduces a seven-membered nitrogen-containing ring, while the phenyl group at position 5 contributes aromaticity and steric bulk. This compound (CAS: 61280-31-7) has a molecular formula of C₁₁H₁₇N₃O₂ and a molecular weight of 235.28 g/mol. Its InChIKey (NBJUCZPSJYCNFW-UHFFFAOYSA-N) reflects its stereochemical uniqueness .

Properties

CAS No.

61280-40-8

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

2-(azepan-1-yl)-5-phenyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C16H19N3O2/c20-14-13(12-8-4-3-5-9-12)15(21)18-16(17-14)19-10-6-1-2-7-11-19/h3-5,8-9,13H,1-2,6-7,10-11H2,(H,17,18,20,21)

InChI Key

DRFYZIONMBMHMN-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=O)C(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

4,6(1H,5H)-Pyrimidinedione derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound 4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)-5-phenyl- is of particular interest for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidinedione core with a hexahydro-1H-azepin moiety and a phenyl group. Its molecular formula is C13H16N2O2C_{13}H_{16}N_2O_2 with a molecular weight of 232.28 g/mol. The structural features contribute to its interaction with biological targets.

4,6(1H,5H)-Pyrimidinedione derivatives are believed to exert their biological effects primarily through enzyme inhibition and receptor modulation. These mechanisms can lead to various pharmacological effects including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidinedione derivatives. For instance, compounds similar to 4,6(1H,5H)-Pyrimidinedione have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa0.37Apoptosis induction
Compound BMCF-70.73Cell cycle arrest
Compound CA5490.95Apoptosis induction

These findings suggest that the compound may interfere with critical signaling pathways involved in cancer cell survival.

Anti-inflammatory Activity

In addition to anticancer properties, 4,6(1H,5H)-Pyrimidinedione derivatives have been evaluated for anti-inflammatory effects. Studies utilizing animal models of inflammation demonstrated that these compounds can significantly reduce edema and inflammatory markers.

Study ReferenceModel UsedResult
Carrageenan-induced paw edema in ratsSignificant reduction in paw swelling
COX inhibition assayDose-dependent inhibition of COX enzymes

These results indicate that the compound may act as a potential therapeutic agent for inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry Research evaluated a series of pyrimidinedione derivatives for their anticancer activity against HeLa cells. The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like sorafenib, indicating superior potency.

Case Study 2: In Vivo Anti-inflammatory Effects

Research conducted on the anti-inflammatory effects of pyrimidinedione derivatives utilized a rat model to assess the efficacy of these compounds in reducing inflammation induced by carrageenan. The study found that administration of the compound resulted in a marked decrease in inflammation compared to control groups.

Comparison with Similar Compounds

Key Structural Insights :

  • Azepine vs.
  • Phenyl vs.

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